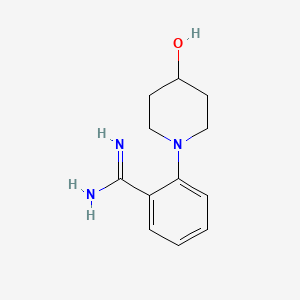
2-(4-Hydroxy-piperidin-1-YL)-benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-piperidin-1-YL)-benzamidine is a chemical compound with the molecular formula C12H15N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and benzamidine, a compound containing an amidine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-piperidin-1-YL)-benzamidine typically involves the reaction of 4-hydroxy-piperidine with benzamidine. One common method involves the use of meta-chloroperoxybenzoic acid and methanol to prepare N-hydroxypiperidine, followed by heating with acetone to obtain the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-piperidin-1-YL)-benzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
2-(4-Hydroxy-piperidin-1-YL)-benzamidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-piperidin-1-YL)-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A related compound with similar structural features but lacking the benzamidine group.
2-(4-Hydroxy-piperidin-1-YL)-benzaldehyde: Another related compound with an aldehyde group instead of an amidine group.
Uniqueness
2-(4-Hydroxy-piperidin-1-YL)-benzamidine is unique due to the presence of both the hydroxyl group on the piperidine ring and the amidine group on the benzene ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
887577-43-7 |
|---|---|
Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C12H17N3O/c13-12(14)10-3-1-2-4-11(10)15-7-5-9(16)6-8-15/h1-4,9,16H,5-8H2,(H3,13,14) |
InChI Key |
LQBAUWMXKVHRGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC=C2C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


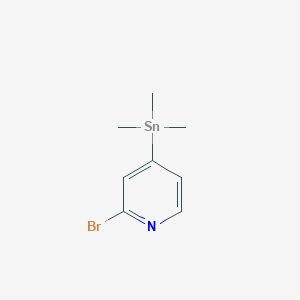
![Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid](/img/structure/B12442369.png)
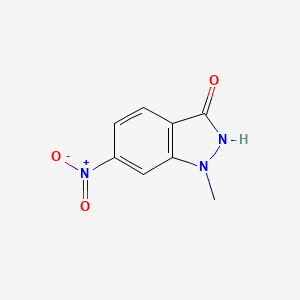

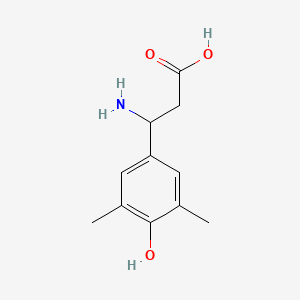

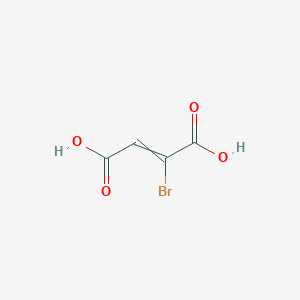
![cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]ethyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B12442403.png)
![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)
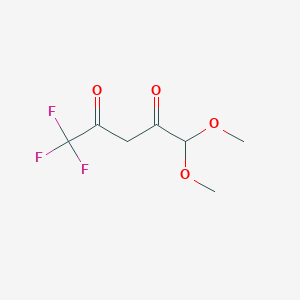


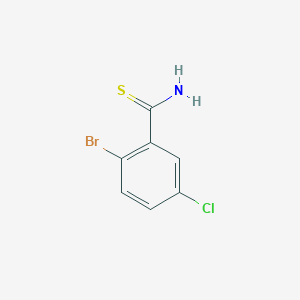
![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
